Pseudoirroratin A

Description

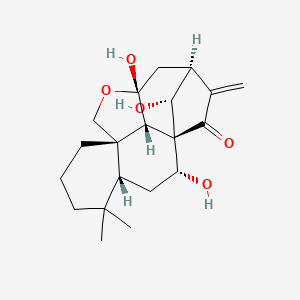

Pseudoirroratin A is a cytotoxic ent-kaurane diterpenoid first isolated from Isodon pseudoirrorata (synonym: I. pharicus), a plant native to high-altitude regions of southern Tibet and southwestern China . Structurally, it belongs to the 11,20-epoxy subtype of ent-kaurane diterpenoids, characterized by a tetracyclic skeleton with a 5-membered cyclic acetal group spanning the B and C rings (Figure 1) . This compound exhibits potent antitumor activity, with reported IC50 values in the nanomolar range against colorectal adenocarcinoma (HCT-116, HT-29), leukemia, and breast cancer cell lines .

Recent advances in semisynthesis have enabled scalable production of this compound using (−)-flexicaulin A, a structurally analogous and more abundant ent-kaurane diterpenoid, as a scaffold . The synthetic route involves hydroxyl protection, Dess–Martin periodinane oxidation, and stereoselective cyclization, achieving a 29% overall yield with high purity ([α]D<sup>17</sup> = −158.5° in MeOH) . Absolute configurations were confirmed via single-crystal X-ray diffraction and vibrational circular dichroism (VCD), confirming its (−)-(5R,7R,8R,9S,10S,11R,13S,14R) stereochemistry .

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(1S,4R,6S,9R,10R,12R,17S,18R)-4,10,18-trihydroxy-13,13-dimethyl-7-methylidene-3-oxapentacyclo[7.7.1.16,9.01,12.04,17]octadecan-8-one |

InChI |

InChI=1S/C20H28O5/c1-10-11-8-19(24)16-18(9-25-19)6-4-5-17(2,3)12(18)7-13(21)20(16,14(10)22)15(11)23/h11-13,15-16,21,23-24H,1,4-9H2,2-3H3/t11-,12+,13+,15+,16+,18-,19+,20+/m0/s1 |

InChI Key |

NDYPVJHBSKUXPP-VWIBHASISA-N |

Isomeric SMILES |

CC1(CCC[C@]23[C@@H]1C[C@H]([C@]45[C@H]2[C@@](C[C@H]([C@H]4O)C(=C)C5=O)(OC3)O)O)C |

Canonical SMILES |

CC1(CCCC23C1CC(C45C2C(CC(C4O)C(=C)C5=O)(OC3)O)O)C |

Synonyms |

pseudoirroratin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Pseudoirroratin A shares its ent-kaurane skeleton with other diterpenoids but differs in functional groups and bioactivity (Table 1).

Table 1. Structural and Functional Comparison of this compound with Related Compounds

Key Structural Differences :

- This compound vs. Flexicaulin A : The former contains a 11,20-epoxy group and cyclic acetal, absent in flexicaulin A. This modification enhances this compound’s electrophilicity, enabling stronger interactions with cellular targets like HDAC1 .

- This compound vs. Oridonin : While both have α,β-unsaturated ketones, oridonin’s 1α,6β-dihydroxyl group directs its activity toward ROS-mediated apoptosis rather than HDAC1 suppression .

Mechanistic and Efficacy Differences

In Vitro and In Vivo Antitumor Activity :

- This compound inhibits HCT-116 and HT-29 cell proliferation (IC50 = 0.32–0.58 μM) via caspase-3 activation, PARP cleavage, and HDAC1 suppression, outperforming flexicaulin A (IC50 > 10 μM) .

- In murine xenograft models, this compound reduces tumor volume by 68% (vs. 12% for flexicaulin A) at 2 mg/kg, attributed to its dual functional groups (epoxy and α,β-unsaturated ketone) synergizing to block cancer cell survival pathways .

Unique Mechanisms :

- HDAC1 Inhibition : this compound binds HDAC1’s catalytic site via its 7β-OH and 14β-OH groups, disrupting histone deacetylation and promoting pro-apoptotic gene expression .

- ERK Phosphorylation : Unlike epieriocalyxin A, which activates ERK1/2 to induce apoptosis, this compound suppresses ERK signaling, highlighting divergent pathways within the ent-kaurane family .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing Pseudoirroratin A from Flexicaulin A?

- Methodological Answer : The semisynthesis involves three key steps:

- Step 1 : Flexicaulin A (1) reacts with CuSO₄·H₂O and TsOH·H₂O in dry acetone at room temperature for 24 hours to yield compound 2 (90% yield).

- Step 2 : Compound 3 is oxidized using DMP-AcOH and NaHCO₃ in CHCl₃ over 8 hours to produce compound 4 (85% yield).

- Step 3 : Compound 4 undergoes hydrolysis with HCl, MeOH, and H₂O at room temperature for 5 hours, yielding this compound (5) (84% yield) .

- Optimization : Adjusting solvent polarity (e.g., acetone vs. THF) and catalyst ratios (e.g., CuSO₄ concentration) can improve yields. Replicate conditions rigorously to ensure reproducibility .

Q. How should researchers design experiments to assess this compound’s antitumor activity in vitro?

- Methodological Answer :

- PICOT Framework :

- Population : Cancer cell lines (e.g., HeLa, MCF-7).

- Intervention : this compound at varying concentrations (e.g., 1–100 µM).

- Comparison : Positive controls (e.g., cisplatin) and negative controls (vehicle-only).

- Outcome : IC₅₀ values, apoptosis markers (e.g., caspase-3 activation).

- Time : 24–72 hours for dose-response assays.

- Key Metrics : Use MTT or CCK-8 assays for viability, flow cytometry for apoptosis, and Western blotting for protein expression. Include triplicate runs and statistical validation (e.g., ANOVA) .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural purity?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm skeletal structure (e.g., δ 5.2 ppm for α,β-unsaturated lactone protons).

- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., [M+H]⁺ at m/z 487.2452).

- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).

- Contradictions : Resolve discrepancies (e.g., unexpected peaks) by repeating synthesis under inert atmosphere to avoid oxidation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported biological activity across studies?

- Methodological Answer :

- Data Audit : Compare cell line specificity (e.g., solid vs. blood cancers), assay protocols (e.g., ATP-based vs. resazurin assays), and compound stability (e.g., DMSO stock storage at −20°C vs. −80°C).

- Meta-Analysis : Use tools like RevMan to aggregate IC₅₀ values and identify outliers. For example, discrepancies in IC₅₀ (e.g., 10 µM vs. 50 µM) may stem from differences in serum concentration in culture media .

- Replication : Validate key findings using orthogonal methods (e.g., siRNA knockdown of putative targets like NF-κB) .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis-related BAX or BCL-2).

- Protein Interaction : Co-IP or pull-down assays with biotinylated this compound to identify binding partners (e.g., kinases or phosphatases).

- In Silico Docking : Use AutoDock Vina to predict binding affinities for targets like tubulin or topoisomerase II. Cross-validate with mutagenesis studies (e.g., alanine scanning) .

Q. How can researchers optimize this compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility (logP ≈ 3.2).

- ADME Testing :

- Absorption : Caco-2 permeability assay.

- Metabolism : Liver microsomal stability (e.g., t₁/₂ > 60 minutes).

- Excretion : Radiolabeled compound tracking in urine/feces.

- Dosing : Preclinical trials in xenograft models (e.g., 5–20 mg/kg IV, q3d) with LC-MS/MS for plasma concentration monitoring .

Methodological Frameworks

Q. What criteria should guide the formulation of research questions for this compound studies?

- Answer : Apply the FINER framework:

- Feasible : Ensure access to synthetic intermediates (e.g., Flexicaulin A).

- Interesting : Focus on understudied mechanisms (e.g., ferroptosis induction).

- Novel : Explore combination therapies (e.g., with checkpoint inhibitors).

- Ethical : Adhere to animal welfare guidelines (e.g., 3R principles).

- Relevant : Align with NIH priorities (e.g., natural product drug discovery) .

Q. How should contradictory spectral data be analyzed during structural validation?

- Answer :

- Comparative Analysis : Cross-reference with published spectra of analogues (e.g., irroratin derivatives).

- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts.

- Collaborative Verification : Share raw data (e.g., FID files) via repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.